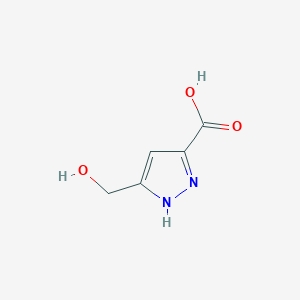![molecular formula C25H26N2O5 B6281278 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2127240-81-5](/img/no-structure.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amino acid derivative . It has a molecular weight of 432.48 and is in the form of a solid powder . The IUPAC name is 1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H24N4O4/c1-15-22(23(29)30)25-26-28(15)16-10-12-27(13-11-16)24(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,29,30) . This code provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular weight of 432.48 . The storage temperature is room temperature .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the piperidine nitrogen, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen. The Fmoc-protected piperidine is then coupled with the pyrrolidine-3-carboxylic acid derivative to form the desired compound.", "Starting Materials": [ "Piperidine", "9H-Fluorene", "Methanol", "Methanesulfonic acid", "Pyridine", "Diethyl ether", "Triethylamine", "Pyrrolidine-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Fmoc-Cl" ], "Reaction": [ "Protection of piperidine nitrogen with Fmoc-Cl in the presence of diisopropylethylamine (DIPEA)", "Reduction of 9H-fluorene to 9H-fluoren-9-ol using sodium borohydride in methanol", "Conversion of 9H-fluoren-9-ol to 9H-fluoren-9-ylmethanol using methanesulfonic acid in diethyl ether", "Coupling of Fmoc-protected piperidine with pyrrolidine-3-carboxylic acid derivative in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and pyridine", "Deprotection of Fmoc group using piperidine in DMF", "Oxidation of the resulting compound to form the desired product using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane" ] } | |
Número CAS |
2127240-81-5 |
Nombre del producto |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Fórmula molecular |
C25H26N2O5 |
Peso molecular |
434.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
